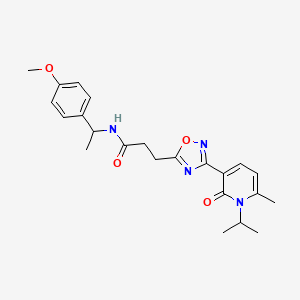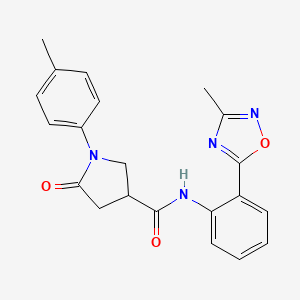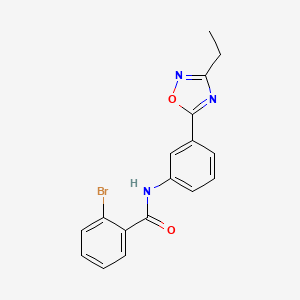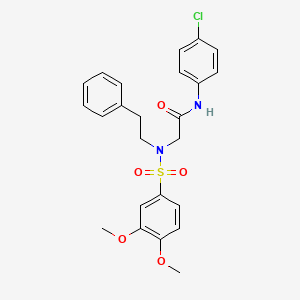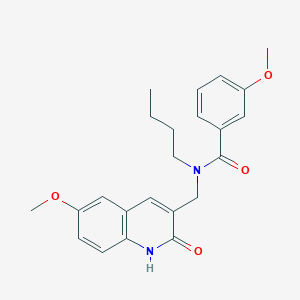
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMH-21 is a small molecule inhibitor that has been shown to have a range of biochemical and physiological effects, making it a promising tool for understanding various cellular processes.
Mechanism of Action
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide works by inhibiting the activity of RAD51, a protein that plays a critical role in homologous recombination, a DNA repair process that is essential for maintaining genome stability. By inhibiting RAD51 activity, this compound disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and impair DNA repair processes. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide is its specificity for RAD51, which makes it a valuable tool for studying the role of RAD51 in various cellular processes. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide. One potential direction is to study its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another potential direction is to study its effects on other DNA repair proteins and pathways. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in scientific research.
Synthesis Methods
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide is synthesized through a multi-step process that involves the coupling of various chemical reagents. The synthesis begins with the preparation of 3-methoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-butylamine to produce the amide intermediate. The final step involves the coupling of the amide intermediate with 2-hydroxy-6-methoxyquinoline to produce this compound.
Scientific Research Applications
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a promising tool for understanding various cellular processes. This compound has been studied as an inhibitor of the DNA repair protein RAD51, which plays a critical role in maintaining genome stability. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-butyl-3-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-11-25(23(27)16-7-6-8-19(13-16)28-2)15-18-12-17-14-20(29-3)9-10-21(17)24-22(18)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLFXPMLTHOBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




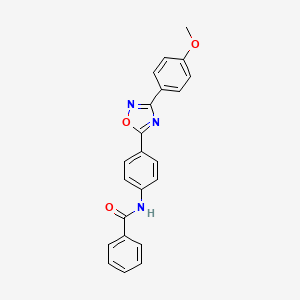
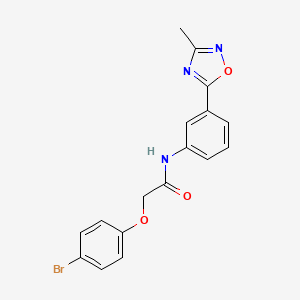
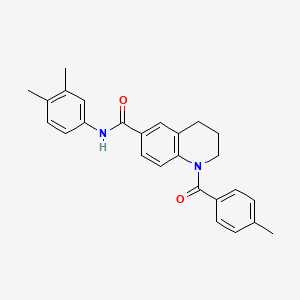


![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)
